Tert-butyl 4-(ethylcarbamoyl)piperazine-1-carboxylate Tert-butyl 4-(ethylcarbamoyl)piperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 877165-63-4
VCID: VC3364190
InChI: InChI=1S/C12H23N3O3/c1-5-13-10(16)14-6-8-15(9-7-14)11(17)18-12(2,3)4/h5-9H2,1-4H3,(H,13,16)
SMILES: CCNC(=O)N1CCN(CC1)C(=O)OC(C)(C)C
Molecular Formula: C12H23N3O3
Molecular Weight: 257.33 g/mol

Tert-butyl 4-(ethylcarbamoyl)piperazine-1-carboxylate

CAS No.: 877165-63-4

Cat. No.: VC3364190

Molecular Formula: C12H23N3O3

Molecular Weight: 257.33 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 4-(ethylcarbamoyl)piperazine-1-carboxylate - 877165-63-4

Specification

CAS No. 877165-63-4
Molecular Formula C12H23N3O3
Molecular Weight 257.33 g/mol
IUPAC Name tert-butyl 4-(ethylcarbamoyl)piperazine-1-carboxylate
Standard InChI InChI=1S/C12H23N3O3/c1-5-13-10(16)14-6-8-15(9-7-14)11(17)18-12(2,3)4/h5-9H2,1-4H3,(H,13,16)
Standard InChI Key LLCLPVWQQMAGEF-UHFFFAOYSA-N
SMILES CCNC(=O)N1CCN(CC1)C(=O)OC(C)(C)C
Canonical SMILES CCNC(=O)N1CCN(CC1)C(=O)OC(C)(C)C

Introduction

Chemical Structure and Properties

Structural Characteristics

Tert-butyl 4-(ethylcarbamoyl)piperazine-1-carboxylate contains a central piperazine ring with two key functional groups: a tert-butoxycarbonyl (Boc) protecting group at the N1 position and an ethylcarbamoyl group (ethylamide) at the N4 position. This structure is similar to other tert-butyl piperazine-1-carboxylate derivatives that have been documented in chemical databases and literature.

The molecular formula of this compound is C₁₂H₂₃N₃O₃, featuring:

  • A six-membered piperazine ring with two nitrogen atoms

  • A tert-butyl carbamate (Boc) group

  • An ethylcarbamoyl group (N-ethylamide)

PropertyExpected ValueBasis for Estimation
Physical State (20°C)SolidSimilar to tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate
AppearanceWhite to light yellow powder/crystalComparable to related compounds
Storage ConditionsRefrigerated (0-10°C)Based on similar Boc-protected compounds
Conditions to AvoidHeat sensitiveCommon for Boc-protected compounds
Melting PointApproximately 110-140°CEstimated from similar derivatives

Synthesis Methods

General Synthetic Approach

The synthesis of tert-butyl 4-(ethylcarbamoyl)piperazine-1-carboxylate likely follows established methods for related piperazine derivatives. A plausible synthetic route would involve:

  • Starting with mono-Boc-protected piperazine

  • Coupling with an activated ethyl isocyanate or ethylamine using coupling reagents

  • Purification by standard methods such as column chromatography

One-Pot Synthesis Considerations

Recent advancements in the synthesis of related tert-butyl piperazine carboxylate derivatives have demonstrated improved efficiency through one-pot methods. For instance, related compounds have been synthesized using click chemistry with significantly reduced reaction times (~5 minutes) and enhanced yields (95-98%) . These methods could potentially be adapted for the synthesis of tert-butyl 4-(ethylcarbamoyl)piperazine-1-carboxylate.

The general reaction conditions might include:

  • Base: DIPEA (1.5 eq)

  • Solvent: DMF

  • Temperature: 0°C

  • Catalyst: For coupling reactions, commonly used catalysts include HATU, PyBOP, or EDC/HOBt

Applications and Biological Activity

Role as a Chemical Building Block

Tert-butyl 4-(ethylcarbamoyl)piperazine-1-carboxylate likely serves as a valuable intermediate in organic synthesis due to:

  • The presence of the Boc protecting group, which can be selectively removed under acidic conditions

  • The ethylcarbamoyl functionality, which provides a handle for further derivatization

  • The piperazine scaffold, which is prevalent in many biologically active compounds

This compound could be particularly useful in the synthesis of:

  • Peptide-based pharmaceuticals

  • GPCR modulators

  • CNS-active agents

Structure-Activity Relationships

Comparison with Related Compounds

The structure of tert-butyl 4-(ethylcarbamoyl)piperazine-1-carboxylate can be compared with other related compounds to understand potential structure-activity relationships:

CompoundKey Structural DifferencePotential Impact on Activity
tert-Butyl 4-(piperidine-4-carbonyl)piperazine-1-carboxylate Contains piperidine ring vs. ethylcarbamoylMay affect receptor binding profile and water solubility
tert-Butyl 4-(azetidin-3-yl)piperazine-1-carboxylate Contains azetidine ring vs. ethylcarbamoylLikely affects conformational rigidity and binding specificity
tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate Contains aromatic ring vs. aliphatic amideSignificantly different physicochemical properties and binding profile

Functional Group Contributions

The key functional groups in tert-butyl 4-(ethylcarbamoyl)piperazine-1-carboxylate likely contribute to its properties in specific ways:

  • Boc Group:

    • Provides protection for the N1 nitrogen

    • Enhances lipophilicity

    • Serves as a removable group for further derivatization

  • Ethylcarbamoyl Group:

    • Provides hydrogen bond donor and acceptor capabilities

    • Contributes to water solubility

    • Offers potential for specific receptor interactions

  • Piperazine Ring:

    • Provides a rigid scaffold

    • Contains basic nitrogen atoms that can be protonated at physiological pH

    • Common pharmacophore in many drugs

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

Predicted key signals in ¹H NMR:

  • tert-Butyl group: singlet at approximately 1.4-1.5 ppm

  • Piperazine ring protons: multiplets at approximately 3.3-3.6 ppm

  • Ethyl CH₂: quartet at approximately 3.2-3.4 ppm

  • Ethyl CH₃: triplet at approximately 1.1-1.2 ppm

  • NH of carbamoyl: broad singlet at approximately 4.5-5.5 ppm

Predicted key signals in ¹³C NMR:

  • Carbonyl carbons: signals at approximately 155-170 ppm

  • tert-Butyl quaternary carbon: signal at approximately 79-80 ppm

  • tert-Butyl methyl carbons: signal at approximately 28-29 ppm

  • Piperazine carbons: signals at approximately 40-50 ppm

  • Ethyl carbons: signals at approximately 15-35 ppm

Infrared Spectroscopy (IR)

Predicted key IR bands:

  • C=O stretching: 1680-1710 cm⁻¹ (Boc) and 1630-1660 cm⁻¹ (amide)

  • N-H stretching: 3300-3500 cm⁻¹

  • C-H stretching: 2900-3000 cm⁻¹

  • C-N stretching: 1200-1350 cm⁻¹

Chromatographic Analysis

Based on similar compounds, tert-butyl 4-(ethylcarbamoyl)piperazine-1-carboxylate would likely be analyzed using:

  • High-Performance Liquid Chromatography (HPLC)

  • Typical purity assessment: >97.0 area% by HPLC

  • Possible use of nonaqueous titration for purity determination

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